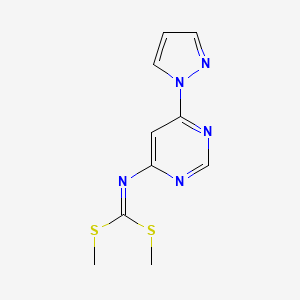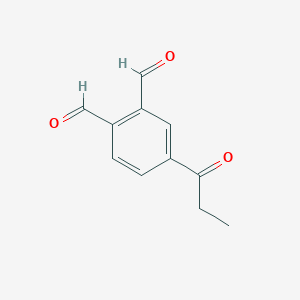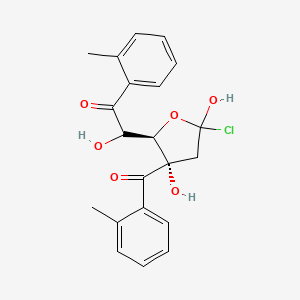
2-((2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-2-hydroxy-1-(o-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose is an organic compound with the molecular formula C21H21ClO5 and a molecular weight of 388.84 g/mol . This compound is a white to light grey crystalline solid with low solubility in acetonitrile, chloroform, dichloromethane, and DMSO . It is primarily used as a versatile carbohydrate derivative for the preparation of 2-deoxynucleosides .
Preparation Methods
The synthesis of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose typically involves the following steps :
Starting Material: The process begins with 2-deoxy-D-ribofuranose.
Protection: The hydroxyl groups at positions 3 and 5 are protected by reacting with p-toluoyl chloride in the presence of a base, such as pyridine, to form the corresponding di-O-toluoyl derivative.
Chlorination: The protected ribofuranose is then treated with thionyl chloride or another chlorinating agent to introduce the chlorine atom at position 1, resulting in the formation of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom at position 1 can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the toluoyl protecting groups, yielding 2-deoxy-D-ribofuranose derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify the functional groups.
Common reagents used in these reactions include bases like pyridine, chlorinating agents like thionyl chloride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose has several scientific research applications :
Chemistry: It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl-containing nucleosides and nucleotides.
Biology: The compound is employed in the study of nucleoside analogs and carbohydrate-based entities.
Medicine: It plays a role in the synthesis of diverse pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of nucleoside derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose involves its role as a precursor in the synthesis of nucleoside analogs . These analogs can inhibit enzymes involved in DNA replication and repair, such as DNA polymerases and DNA methyltransferases. By incorporating into DNA, these analogs can disrupt normal cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose can be compared with other similar compounds, such as :
1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose: Similar in structure but with different protecting groups.
1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose: Uses benzoyl groups instead of toluoyl groups.
1-Chloro-3,5-di-O-acetyl-2-deoxy-D-ribofuranose: Uses acetyl groups for protection.
The uniqueness of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose lies in its specific protecting groups, which can influence the reactivity and selectivity of subsequent chemical reactions.
Properties
Molecular Formula |
C21H21ClO6 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-[(2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C21H21ClO6/c1-12-7-3-5-9-14(12)16(23)17(24)19-20(26,11-21(22,27)28-19)18(25)15-10-6-4-8-13(15)2/h3-10,17,19,24,26-27H,11H2,1-2H3/t17?,19-,20-,21?/m1/s1 |
InChI Key |
LUEQEPLOOLZFFL-ODKCFSPTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


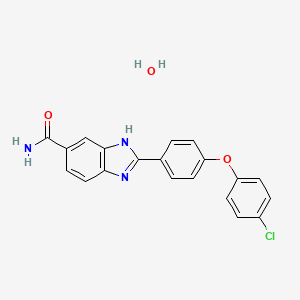
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
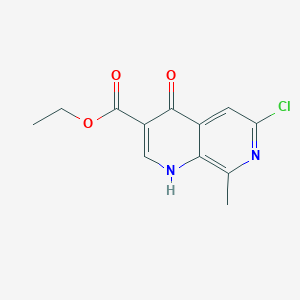
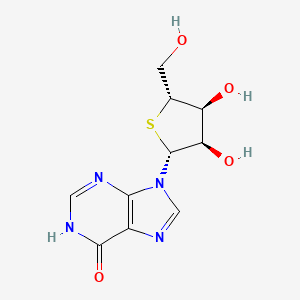
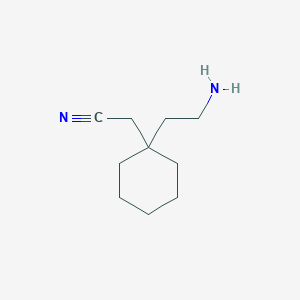
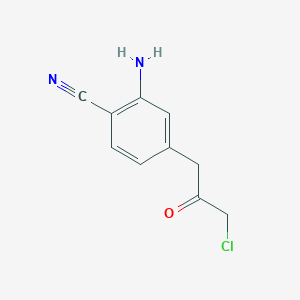
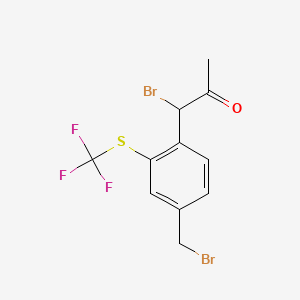
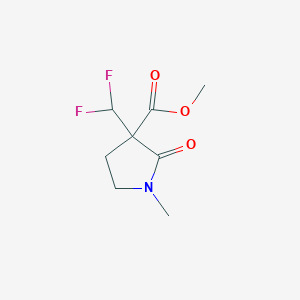
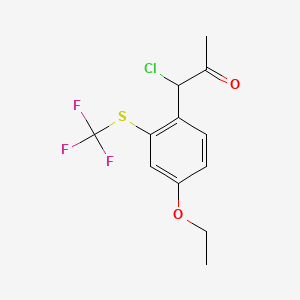
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)

![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
